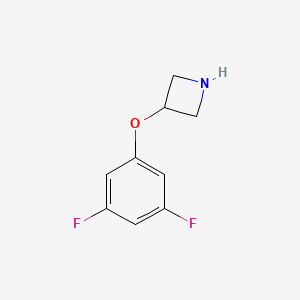

3-(3,5-Difluoro-phenoxy)-azetidine

Description

Overview of Azetidine (B1206935) Rings as Privileged Scaffolds in Chemical Biology

Azetidines, which are four-membered nitrogen-containing heterocycles, have garnered considerable attention in medicinal chemistry and organic synthesis. rsc.orgub.bw Historically, their synthesis has been challenging due to inherent ring strain. ub.bwnih.gov However, recent advancements have made these structures more accessible, leading to their increased application in drug discovery. rsc.orgnih.gov The compact and rigid nature of the azetidine ring allows for precise positioning of substituents in three-dimensional space, which can lead to improved binding affinity and selectivity for biological targets. researchgate.net Furthermore, the incorporation of an azetidine moiety can enhance the metabolic stability of a molecule by making it more resistant to oxidative metabolism. researchgate.net This increased stability, coupled with favorable pharmacokinetic properties such as decreased lipophilicity and high polarity, makes azetidines attractive scaffolds for the development of new therapeutic agents. nih.govresearchgate.net

Strategic Incorporation of Fluorine Atoms in Compound Design for Biological Applications

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's biological profile. tandfonline.comeurekaselect.com The small size of the fluorine atom, comparable to that of a hydrogen atom, means that its incorporation often results in minimal steric hindrance. benthamscience.com However, due to its high electronegativity, fluorine can significantly alter the electronic properties of a molecule, influencing factors such as pKa and dipole moment. tandfonline.com This can lead to improved metabolic stability and membrane permeability. tandfonline.comnih.gov The substitution of hydrogen with fluorine can block sites of metabolism, leading to a longer biological half-life. Furthermore, the presence of fluorine can enhance the binding affinity of a drug to its target protein through various non-covalent interactions, including hydrogen bonds and electrostatic interactions. benthamscience.comnih.gov The use of fluorinated building blocks remains a dominant approach in drug discovery. tandfonline.com

Positioning of 3-(3,5-Difluoro-phenoxy)-azetidine within Contemporary Chemical Research

The compound this compound represents a confluence of the advantageous properties of both the azetidine scaffold and fluorine substitution. This molecule combines the rigid, three-dimensional framework of the azetidine ring with the unique electronic characteristics imparted by the two fluorine atoms on the phenoxy group. This specific arrangement of atoms makes it a valuable building block in the synthesis of more complex molecules for various research applications, particularly in the development of novel therapeutic agents. The strategic placement of the difluorophenoxy group on the azetidine ring is anticipated to influence its physicochemical properties, such as lipophilicity and polarity, which are critical for its biological activity and pharmacokinetic profile.

Physicochemical Properties of this compound

The following table summarizes some of the key computed physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₉H₉F₂NO |

| Molecular Weight | 185.17 g/mol |

| Topological Polar Surface Area (TPSA) | 21.26 Ų |

| LogP (octanol-water partition coefficient) | 1.3154 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 1 |

| Rotatable Bonds | 2 |

| Data sourced from ChemScene and BLD Pharm. chemscene.combldpharm.com |

Detailed Research Findings

While specific, in-depth research articles focusing solely on the biological activities of this compound are not extensively available in the public domain, its structural motifs are present in compounds investigated for a range of biological activities. For instance, various azetidine derivatives have been synthesized and evaluated for their potential as GABA uptake inhibitors, anticancer agents, and antibacterials. researchgate.netresearchgate.netnih.gov The synthesis of functionalized azetidines is an active area of research, with various methods being developed to create diverse libraries of these compounds for biological screening. nih.govacs.orgfrontiersin.org The incorporation of a difluorophenoxy group is a common strategy in medicinal chemistry to enhance potency and metabolic stability.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenoxy)azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9/h1-3,9,12H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXXACJCOSVCADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101302191 | |

| Record name | 3-(3,5-Difluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263378-82-0 | |

| Record name | 3-(3,5-Difluorophenoxy)azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Difluorophenoxy)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101302191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 3,5 Difluoro Phenoxy Azetidine

Retrosynthetic Analysis of the 3-(3,5-Difluoro-phenoxy)-azetidine Core

A retrosynthetic analysis of this compound reveals two primary disconnections. The most apparent is the carbon-oxygen (C-O) bond of the ether linkage. This suggests a synthetic route where a 3-hydroxyazetidine derivative is coupled with a 3,5-difluorophenol (B1294556) equivalent. Alternatively, disconnection of the carbon-nitrogen (C-N) bonds within the azetidine (B1206935) ring points towards cyclization strategies from a suitably substituted propane (B168953) backbone. This dual approach provides flexibility in the selection of starting materials and synthetic routes.

Foundational Synthetic Routes to Substituted Azetidines

The construction of the azetidine ring is a cornerstone of this synthesis. Historically, methods for synthesizing azetidines have been less developed than those for their five- and six-membered counterparts. acs.org Common strategies include the cyclization of γ-amino alcohols or their derivatives. For instance, the intramolecular cyclization of 1,3-diamines or amino alcohols under various conditions can yield the azetidine core. Another well-established method is the reduction of azetidin-2-ones (β-lactams), which are readily accessible through [2+2] cycloadditions. acs.orgmagtech.com.cn The choice of a specific route often depends on the desired substitution pattern and the availability of starting materials.

Advanced Approaches for Stereoselective Synthesis of 3-Substituted Azetidines

Achieving stereocontrol at the C3 position of the azetidine ring is crucial for developing chiral analogs. Modern synthetic methods offer several stereoselective routes. One such approach involves the use of chiral auxiliaries attached to the nitrogen atom, which can direct the stereochemical outcome of subsequent reactions. acs.org Asymmetric catalysis, employing chiral metal complexes or organocatalysts, has also emerged as a powerful tool for the enantioselective synthesis of substituted azetidines. acs.orgnih.gov For example, gold-catalyzed intramolecular cyclizations of chiral N-propargylsulfonamides can produce chiral azetidin-3-ones with high enantiomeric excess. nih.gov Furthermore, stereoselective ring-expansion reactions of aziridines can provide access to highly substituted, chiral azetidines. nih.gov

Synthetic Strategies for C-O Bond Formation to Construct the Phenoxy Moiety

The formation of the ether linkage between the azetidine core and the difluorophenol is a critical step. The Williamson ether synthesis is a classic and widely used method. This involves the reaction of an N-protected 3-hydroxyazetidine with 3,5-difluorophenol under basic conditions. The reactivity of the phenol (B47542) can be enhanced by using a strong base to generate the phenoxide in situ. Phase-transfer catalysis can be employed to facilitate the reaction between the hydrophilic azetidinol (B8437883) and the lipophilic phenol.

An alternative approach involves the Mitsunobu reaction. This reaction allows for the coupling of an alcohol (N-protected 3-hydroxyazetidine) with a pronucleophile (3,5-difluorophenol) using a combination of a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). A key advantage of the Mitsunobu reaction is that it typically proceeds with inversion of stereochemistry at the alcohol center, offering a valuable tool for controlling the stereochemistry of the final product.

Total Synthesis of this compound and its Key Intermediates

The total synthesis of this compound can be exemplified by a convergent approach. A key intermediate is an N-protected 3-hydroxyazetidine. This can be synthesized through various multi-step sequences starting from commercially available precursors. For instance, epichlorohydrin (B41342) can be reacted with a suitable amine, followed by cyclization to form the azetidine ring.

The other key intermediate is 3,5-difluorophenol. The synthesis of this reagent can be achieved from 1,3,5-trifluorobenzene (B1201519) through nucleophilic aromatic substitution.

The final coupling of these two intermediates via either a Williamson ether synthesis or a Mitsunobu reaction, followed by deprotection of the nitrogen atom, yields the target molecule, this compound.

A documented process for preparing similar 3-phenoxy-azetidines involves reacting N-diphenylmethyl-3-hydroxyazetidine hydrochloride with methanesulfonyl chloride, followed by reaction with the desired phenol and subsequent hydrogenolysis to remove the diphenylmethyl protecting group. google.com

Derivatization and Functionalization Strategies for Analogs of this compound

The structural scaffold of this compound offers multiple points for derivatization to create a library of analogs.

N-Functionalization: The secondary amine of the azetidine ring is a prime site for modification. It can be readily alkylated, acylated, or sulfonylated to introduce a wide range of substituents. Reductive amination with aldehydes or ketones provides another avenue for N-alkylation.

Modification of the Phenoxy Ring: The aromatic ring can be further functionalized. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce additional substituents. However, the deactivating effect of the fluorine atoms must be considered. Alternatively, starting from more elaborately substituted phenols allows for greater diversity in the final products.

Modification at other positions of the Azetidine Ring: While more challenging, functionalization at the C2 and C4 positions of the azetidine ring can be achieved through more complex multi-step synthetic sequences, often starting from appropriately substituted precursors before ring formation.

Exploration of Sustainable and Green Chemistry Methodologies in Azetidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like azetidines. This includes the use of less hazardous reagents and solvents, improving atom economy, and employing catalytic methods.

Microwave-assisted organic synthesis has been shown to accelerate reaction times and improve yields in the synthesis of azetidines. organic-chemistry.org The use of water as a solvent, where possible, is another key aspect of green chemistry. One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can significantly reduce waste and improve efficiency. organic-chemistry.org

Furthermore, the development of catalytic methods, such as the use of transition metal catalysts or organocatalysts, reduces the need for stoichiometric reagents and often leads to cleaner reactions with higher selectivity. acs.orgnih.gov The exploration of biocatalysis, using enzymes to perform specific transformations, represents a promising frontier for the sustainable synthesis of azetidine derivatives. acs.org

Computational Chemistry and in Silico Molecular Modeling of 3 3,5 Difluoro Phenoxy Azetidine and Its Analogs

Quantum Mechanical Studies for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3,5-difluoro-phenoxy)-azetidine, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure. These calculations can predict the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential surface.

The presence of the highly electronegative fluorine atoms on the phenoxy ring is expected to significantly influence the electronic properties. nih.govacs.orgacs.orgresearchgate.net QM studies can precisely quantify the electron-withdrawing effects of the difluoro substitution, which in turn dictates the molecule's reactivity, polarity, and ability to participate in specific intermolecular interactions. For instance, the electrostatic potential map would likely show a region of negative potential around the fluorine and oxygen atoms, indicating their propensity to act as hydrogen bond acceptors. nih.govacs.org Furthermore, the nitrogen atom of the azetidine (B1206935) ring is also a key site for interactions. technologynetworks.com

Table 1: Hypothetical Quantum Mechanical Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment | ~2.5 - 3.5 D | Influences solubility and membrane permeability. |

| HOMO Energy | ~ -7.0 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | ~ -1.5 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | Indicator of chemical reactivity and stability. |

| Electrostatic Potential (on Fluorine atoms) | Negative | Highlights potential for hydrogen bonding interactions. nih.govacs.org |

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule is crucial for its biological activity. Conformational analysis of this compound would involve exploring the molecule's potential energy surface to identify low-energy, stable conformations. The azetidine ring, being a strained four-membered ring, has a degree of flexibility, and its puckering can be influenced by the bulky 3,5-difluorophenoxy substituent. researchgate.netenamine.net

By systematically rotating the bonds, particularly the C-O-C linkage between the azetidine and phenoxy rings, a potential energy map can be generated. This map would reveal the most energetically favorable orientations of the two ring systems relative to each other. Understanding the preferred conformations is a prerequisite for meaningful molecular docking and pharmacophore modeling studies. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While QM and conformational analysis provide static pictures, molecular dynamics (MD) simulations offer insights into the dynamic nature of this compound and its interactions with the surrounding environment, such as water or a lipid bilayer. mdpi.comnih.govresearchgate.netacs.orgyoutube.com MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time. mdpi.comnih.govresearchgate.netacs.orgyoutube.com

An MD simulation of this compound in an aqueous solution would reveal the stability of its conformations, the flexibility of the azetidine ring, and the nature of its interactions with water molecules. mdpi.com The difluorophenoxy group's interactions with water are of particular interest, as fluorination can impact hydration and desolvation energies upon binding to a biological target. nih.govacs.org Simulations in a model membrane could also be performed to predict its ability to cross the blood-brain barrier, a critical property for CNS-active drugs. nih.govresearchgate.netfrontiersin.orgchemrxiv.org

Ligand-Based Drug Design Approaches: Pharmacophore Modeling and Virtual Screening

In the absence of a known 3D structure of a biological target, ligand-based methods are invaluable. nih.govacs.org If a series of azetidine analogs with known biological activities were available, a pharmacophore model could be developed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers) that are necessary for activity.

For this compound and its analogs, a pharmacophore model would likely include features corresponding to the azetidine nitrogen (as a hydrogen bond acceptor or a basic center), the aromatic ring of the phenoxy group, and the fluorine atoms (as hydrogen bond acceptors). nih.govnih.gov This pharmacophore model could then be used to virtually screen large compound libraries to identify novel, structurally diverse molecules with a high probability of having the desired biological activity. nih.govopenmedicinalchemistryjournal.com

Structure-Based Drug Design: Molecular Docking with Putative Biological Targets

Given that azetidine-containing molecules often target CNS proteins, molecular docking studies could be performed to predict the binding mode of this compound with putative targets such as monoamine transporters (e.g., serotonin (B10506), dopamine, or norepinephrine (B1679862) transporters) or G-protein coupled receptors (GPCRs). frontiersin.orgresearchgate.netmdpi.comnih.govnih.gov Molecular docking algorithms place the ligand into the binding site of a protein and score the different poses based on their predicted binding affinity. azolifesciences.com

For example, docking into the serotonin transporter (SERT) might reveal key interactions between the azetidine nitrogen and acidic residues in the binding pocket, and interactions between the difluorophenoxy group and hydrophobic or aromatic residues. frontiersin.orgmdpi.comnih.gov The fluorine atoms could also form specific interactions, such as with backbone amides. acs.org

Table 2: Hypothetical Molecular Docking Results for this compound Against Putative CNS Targets

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Serotonin Transporter (SERT) | -9.5 | Asp98, Tyr176, Phe335 |

| Dopamine Transporter (DAT) | -8.2 | Asp79, Ser149, Phe326 |

| Norepinephrine Transporter (NET) | -8.8 | Asp75, Tyr152, Phe317 |

| 5-HT2A Receptor (GPCR) | -9.1 | Asp155, Ser242, Trp336 |

In Silico Prediction of Theoretical Biological Interactions and Selectivity Profiles

Computational methods can be used to predict the likely biological interactions and the selectivity profile of this compound and its analogs across a panel of related targets. nih.govresearchgate.netfrontiersin.orgnih.gov By performing docking studies against multiple monoamine transporters, for instance, a theoretical selectivity profile can be generated. This can help in the early identification of potential off-target effects or guide the optimization of the molecule to achieve a desired selectivity.

The difluoro substitution pattern is a key determinant of these interactions. Altering the position and number of fluorine atoms on the phenoxy ring would be expected to modulate the selectivity profile. For example, moving the fluorine atoms to the 2- and 6-positions might sterically hinder binding to one transporter more than another, thus enhancing selectivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies for Analog Series

QSAR and QSPR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govnih.govnih.govnih.govtandfonline.comresearchgate.netijrar.orgacs.orgmdpi.com For a series of analogs of this compound, a QSAR model could be developed to predict their potency as, for example, serotonin reuptake inhibitors. nih.gov

Molecular descriptors, which are numerical representations of a molecule's structure and properties (e.g., logP, molecular weight, polar surface area, electronic parameters from QM calculations), would be calculated for each analog. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to create an equation that relates these descriptors to the observed activity. nih.govnih.govnih.gov Such a model can be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts. ijrar.org A QSPR model could similarly be used to predict properties like aqueous solubility or blood-brain barrier permeability. nih.govnih.gov

Table 3: Hypothetical QSAR Data for a Series of 3-(Phenoxy)-azetidine Analogs

| Analog | R1 (Phenoxy Substitution) | R2 (Azetidine N-Substitution) | LogP | Polar Surface Area (Ų) | Predicted IC50 (nM) |

| 1 | 3,5-Difluoro | H | 2.8 | 45.5 | 50 |

| 2 | 4-Fluoro | H | 2.5 | 45.5 | 85 |

| 3 | 3,5-Dichloro | H | 3.5 | 45.5 | 40 |

| 4 | H | H | 2.1 | 45.5 | 150 |

| 5 | 3,5-Difluoro | Methyl | 3.1 | 42.3 | 65 |

Biological Evaluation and Structure Activity Relationship Sar Studies: in Vitro Perspectives

Design Principles for Systematic Structural Modifications around the Azetidine (B1206935) and Phenoxy Moieties

The design of analogs based on the 3-(3,5-difluoro-phenoxy)-azetidine scaffold follows established medicinal chemistry principles to probe and optimize biological activity. Modifications are systematically introduced to understand the structural requirements for interaction with biological targets.

Azetidine Moiety Modifications:

N-Substitution: The secondary amine of the azetidine ring is a primary target for modification. Introducing N-alkylated lipophilic derivatives can significantly influence potency and selectivity. For instance, in related azetidine compounds studied as GABA uptake inhibitors, adding moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl at the nitrogen atom has been shown to enhance potency at the GAT-1 transporter nih.gov.

Positional Isomerism: The point of attachment of the side chain to the azetidine ring is critical. Studies on other azetidine derivatives have compared substitution at the 2-position versus the 3-position, revealing significant differences in biological activity nih.gov.

Conformational Restriction: Incorporating the azetidine ring itself is a strategy of conformational restriction compared to more flexible linear amines. Further rigidification, for example by creating bicyclic systems, can be explored to enhance binding affinity by reducing the entropic penalty upon binding to a target. A conformational restriction strategy was used to design TZT-1027 analogues containing a 3-aryl-azetidine moiety researchgate.net.

Phenoxy Moiety Modifications:

Fluorine Substitution Pattern: The 3,5-difluoro substitution pattern on the phenoxy ring is a key feature. SAR studies would involve synthesizing analogs with alternative fluorine positions (e.g., 2,4-difluoro or 3,4-difluoro) to probe the electronic and steric requirements of the binding pocket.

Bioisosteric Replacement: The fluorine atoms can be replaced with other electron-withdrawing or sterically similar groups, such as chloro or cyano groups. Furthermore, replacing them with electron-donating groups like methoxy, as seen in analogs of combretastatin A-4, can dramatically alter activity and even the molecular target mdpi.com. For example, 1-(3,5-dimethoxyphenyl)azetidin-2-ones have shown potent antitumour activity mdpi.com.

Ring Scaffolds: The phenyl ring can be replaced with other aromatic or heteroaromatic systems (e.g., pyridine, thiophene) to explore additional hydrogen bonding interactions or alter physicochemical properties.

In Vitro Assay Development for Assessment of Biological Activities

To assess the biological effects of this compound and its analogs, a panel of specific in vitro assays is required. The development of these assays is guided by the known activities of structurally related azetidine compounds.

Neurotransmitter Transporter Assays: Based on studies of other azetidine derivatives, assays for GABA transporters (GAT-1, GAT-3) and dopamine transporters are relevant nih.govnih.gov. These typically involve measuring the inhibition of radiolabeled substrate uptake (e.g., [³H]GABA or [³H]dopamine) into isolated synaptic vesicles or cells expressing the specific transporter nih.gov.

Antiproliferative Assays: To evaluate potential anticancer activity, cytotoxicity assays are employed. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method used to determine the concentration at which a compound inhibits cell growth by 50% (IC50) in various cancer cell lines researchgate.net.

Antimicrobial Assays: The potential for antibacterial or antifungal activity can be screened using methods like the disc diffusion method to determine zones of inhibition or broth dilution methods to establish the minimum inhibitory concentration (MIC) against various bacterial and fungal strains researchgate.netmdpi.com.

Enzyme/Receptor Binding Assays: To identify and characterize direct molecular targets, binding assays are developed. These often use recombinant proteins and measure the displacement of a known radioligand by the test compound to determine the inhibition constant (Ki) or dissociation constant (Kd) researchgate.net.

Exploration of Molecular Targets and Pathways Mediating Observed In Vitro Effects

Based on the activities of analogous structures, several molecular targets and pathways are hypothesized for this compound.

Neurotransmitter Transporters: A primary hypothesis is the inhibition of neurotransmitter reuptake. Azetidine derivatives have shown potent inhibitory activity against GABA transporters GAT-1 and GAT-3, suggesting a potential role in modulating GABAergic neurotransmission nih.gov. Other analogs are potent inhibitors of vesicular dopamine uptake, pointing to the vesicular monoamine transporter 2 (VMAT2) as a possible target nih.gov.

Tubulin: The 3,5-disubstituted phenyl motif is present in potent inhibitors of tubulin polymerization. For instance, 1-(3,5-dimethoxyphenyl)azetidin-2-ones exert their antiproliferative effects by binding to the colchicine site of tubulin, leading to microtubule depolymerization, cell cycle arrest, and apoptosis mdpi.com.

Hormone Receptors: The 3,5-difluorophenyl group is also a component of potent selective estrogen receptor downregulators (SERDs) nih.gov. This suggests that this compound could potentially interact with the estrogen receptor, representing another avenue for investigation.

Adenosine Receptors: Fluorinated derivatives of other heterocyclic scaffolds have been synthesized to target adenosine receptors, which are involved in inflammation and cancer researchgate.net. This presents another potential class of targets.

Enzyme Inhibition and Receptor Binding Studies in Recombinant Systems

Quantitative analysis using recombinant systems is essential for confirming direct interactions with molecular targets and for building a robust SAR. Studies on related azetidines provide a template for such investigations. For example, azetidine derivatives have been evaluated for their affinity to GAT-1 and GAT-3 transporters, with some compounds showing IC50 values in the low micromolar range nih.gov. Similarly, azetidine analogs of norlobelane have been shown to potently inhibit [³H]dopamine uptake into synaptic vesicles with Ki values in the nanomolar range nih.gov.

Table 1: In Vitro Inhibition Data for Azetidine Analogs at Neurotransmitter Transporters

| Compound Class | Target | Key Structural Features | Potency |

|---|---|---|---|

| Azetidin-2-ylacetic acid derivatives | GAT-1 | N-(4,4-diphenylbutenyl) substituent | IC50 = 2.83 µM nih.gov |

| Azetidin-2-ylacetic acid derivatives | GAT-1 | N-(4,4-bis(3-methyl-2-thienyl)butenyl) substituent | IC50 = 2.01 µM nih.gov |

| Azetidine-3-carboxylic acid derivatives | GAT-3 | N-{2-[tris(4-methoxyphenyl)methoxy]ethyl} substituent | IC50 = 15.3 µM nih.gov |

| 1,4-disubstituted azetidines | Vesicular Dopamine Uptake | cis-4-methoxy analog | Ki = 24 nM nih.gov |

This table is interactive and can be sorted by column.

Cellular Assays for Biological Activity in Model Systems (e.g., specific cell lines, not clinical)

To understand the effect of a compound on a cellular level, its activity is tested in various model cell lines. For potential anticancer agents, a panel of cancer cell lines is used. For instance, azetidin-2-one (B1220530) derivatives with a 3,5-dimethoxyphenyl substituent have been evaluated for antiproliferative activity in MCF-7 (breast cancer) and HT-29 (chemoresistant colon cancer) cell lines, with the most potent compound showing an IC50 value of 10 nM and 3 nM, respectively mdpi.com. Other azetidine-containing compounds have demonstrated potent cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cells, with IC50 values as low as 2.1 nM researchgate.net.

Table 2: Antiproliferative Activity of Azetidine Analogs in Cancer Cell Lines

| Compound Class | Cell Line | Key Structural Features | Potency (IC50) |

|---|---|---|---|

| 1-(3,5-dimethoxyphenyl)azetidin-2-one | MCF-7 (Breast) | C4-(4-ethoxyphenyl), C3-hydroxy | 10 nM mdpi.com |

| 1-(3,5-dimethoxyphenyl)azetidin-2-one | HT-29 (Colon) | C4-(4-ethoxyphenyl), C3-hydroxy | 3 nM mdpi.com |

| TZT-1027 Analog | A549 (Lung) | 3-Aryl-azetidine at C-terminus | 2.2 nM researchgate.net |

This table is interactive and can be sorted by column.

Stereochemical Influence on In Vitro Biological Activity

Stereochemistry often plays a critical role in the biological activity of chiral compounds, as different stereoisomers can have vastly different affinities for their molecular targets nih.govresearchgate.net. The this compound molecule possesses a chiral center at the 3-position of the azetidine ring. Therefore, the separate synthesis and evaluation of the (R)- and (S)-enantiomers would be a critical step in its biological evaluation.

Understanding the Basis of Selectivity in Biological Interactions Through SAR

A primary goal of SAR studies is to understand and optimize selectivity for a desired biological target over off-targets. By comparing the biological data from systematically modified analogs, key structural features that govern selectivity can be identified.

Selectivity for Transporter Subtypes: In the study of azetidine derivatives as GABA uptake inhibitors, modifications to the N-substituent on the azetidine ring were found to modulate selectivity between GAT-1 and GAT-3 transporters. Highly lipophilic N-substituents generally favored GAT-1 inhibition nih.gov.

Influence of Phenyl Ring Substitution: For azetidin-2-one based tubulin inhibitors, the substitution pattern on the N-phenyl ring is crucial for potency mdpi.com. Analogs with a 3,5-dimethoxy pattern showed potent activity, while related compounds with a 3,4,5-trimethoxy substitution are also known to be highly active, indicating specific electronic and steric requirements for binding to the colchicine site on tubulin mdpi.com.

Role of Stereochemistry: As discussed, stereoisomers can exhibit different activity profiles. The relative orientation of substituents on the azetidine ring (cis vs. trans) can influence binding affinity and selectivity, as seen in dopamine uptake inhibitors where both isomers were potent but had slightly different inhibition constants nih.gov. This detailed understanding allows for the rational design of more selective and potentially safer therapeutic agents.

Applications of 3 3,5 Difluoro Phenoxy Azetidine As a Research Tool and Chemical Probe

Utilization in Target Identification and Validation Studies (in vitro and biochemical)

The identification and validation of novel biological targets are foundational steps in drug discovery. Small molecules play a crucial role in this process by acting as probes to modulate the activity of specific proteins. The 3-(3,5-difluoro-phenoxy)-azetidine scaffold is a promising starting point for the development of such probes.

The azetidine (B1206935) ring system is a recognized bioisostere for other cyclic and acyclic amines, offering a constrained conformation that can lead to enhanced binding affinity and selectivity for a target protein. The difluorophenoxy group can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can contribute to target engagement.

In a typical target identification workflow, a library of compounds containing the this compound core could be screened against a panel of disease-relevant proteins. Hits from such screens would then be further investigated to confirm their direct interaction with the target and to validate the target's role in the disease process through in vitro and biochemical assays. While specific examples for this exact molecule are not prevalent, the general utility of azetidine derivatives in probing biological systems is well-established.

Role in Elucidating Biological Pathways and Mechanisms (in vitro systems)

Once a target is identified and validated, understanding its role within broader biological pathways is essential. Chemical probes derived from this compound can be instrumental in these studies. By selectively inhibiting or activating a specific protein, these probes can help researchers to dissect complex signaling cascades and cellular processes in in vitro systems.

For instance, if a derivative of this compound is found to inhibit a particular kinase, it could be used to treat cultured cells to observe the downstream effects on protein phosphorylation and gene expression. This can help to map the kinase's position and function within a signaling pathway. The use of such specific molecular tools allows for a more precise understanding of cellular mechanisms compared to genetic knockdown approaches, which can sometimes have off-target effects or compensatory responses. The study of how small molecules modulate biological pathways is a cornerstone of chemical biology. nih.gov

Development of Labeled Analogs (e.g., fluorescent, isotopic) for Biochemical Probes

To enhance their utility as research tools, small molecules like this compound can be chemically modified to incorporate various labels.

Fluorescent Analogs: Attaching a fluorescent dye to the azetidine scaffold would allow for the direct visualization of the molecule's interaction with its target within a cell or in a biochemical assay. Techniques such as fluorescence polarization or FRET (Förster Resonance Energy Transfer) could be employed to quantify binding events. The synthesis of fluorescently labeled analogs of bioactive molecules is a common strategy to create chemical probes for studying cellular localization and target engagement. mdpi.com

Isotopic Labeling: The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the structure of this compound can facilitate its use in various advanced analytical techniques. nih.govnih.gov For example, isotopically labeled compounds are invaluable in quantitative mass spectrometry-based proteomics to study target engagement and occupancy in complex biological samples. nih.gov They can also be used in nuclear magnetic resonance (NMR) spectroscopy to obtain detailed structural information about the ligand-protein complex.

The development of such labeled probes from the this compound core would significantly expand its applicability in fundamental biological research.

Application in High-Throughput Screening Library Design and Development

High-throughput screening (HTS) is a key technology in modern drug discovery, enabling the rapid testing of large numbers of compounds to identify new lead structures. nih.gov The this compound scaffold represents an attractive building block for the construction of diverse chemical libraries for HTS.

Its rigid structure and the presence of a secondary amine provide a handle for combinatorial diversification. A variety of substituents can be introduced at the nitrogen atom, allowing for the creation of a large library of related compounds with a wide range of chemical and physical properties. The difluorophenoxy group provides a constant structural element that may confer a basal level of activity or favorable pharmacokinetic properties. The inclusion of such novel and three-dimensional scaffolds in screening libraries is crucial for exploring new chemical space and increasing the chances of finding hits against challenging targets.

| Library Design Parameter | Role of this compound |

| Scaffold Diversity | Provides a unique, rigid, three-dimensional core. |

| Combinatorial Access | The secondary amine allows for easy derivatization. |

| Physicochemical Properties | Fluorine substitution can enhance metabolic stability and membrane permeability. |

| Novelty | Represents an under-explored area of chemical space. |

Contribution to Fundamental Understanding of Azetidine-Based Ligand-Target Interactions

The study of how ligands bind to their protein targets is fundamental to rational drug design. The this compound scaffold can serve as a valuable tool in this context. The well-defined geometry of the azetidine ring and the specific electronic properties of the difluorophenoxy group can provide key insights into the nature of ligand-receptor interactions.

Advanced Spectroscopic and Analytical Characterization Methodologies Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-(3,5-Difluoro-phenoxy)-azetidine. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments would provide a complete picture of the molecule's connectivity and stereochemistry.

¹H NMR spectroscopy would be expected to reveal distinct signals for the protons of the azetidine (B1206935) ring and the aromatic ring. The protons on the carbons adjacent to the nitrogen in the azetidine ring (C2 and C4) would likely appear as multiplets due to coupling with each other and the proton at C3. The methine proton at the C3 position, being attached to the carbon bearing the phenoxy group, would exhibit a characteristic downfield shift. The aromatic region would display signals corresponding to the three protons on the difluorophenyl ring. The proton at the C4 position of the phenyl ring would likely appear as a triplet of triplets due to coupling with the two equivalent fluorine atoms and the two ortho protons. The two equivalent protons at the C2 and C6 positions of the phenyl ring would likely appear as a doublet of doublets.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information on the carbon skeleton. The azetidine ring carbons would resonate in the aliphatic region, with the C3 carbon showing a downfield shift due to the electronegative oxygen atom of the ether linkage. The aromatic carbons would appear in the downfield region, with the carbons directly bonded to the fluorine atoms (C3 and C5 of the phenyl ring) exhibiting large one-bond C-F coupling constants.

¹⁹F NMR spectroscopy is crucial for confirming the presence and environment of the fluorine atoms. A single resonance would be expected for the two equivalent fluorine atoms on the phenyl ring.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for definitively assigning all proton and carbon signals and confirming the connectivity between the azetidine and difluorophenoxy moieties. For instance, an HMBC experiment would be expected to show a correlation between the C3 proton of the azetidine ring and the carbon of the phenyl ring attached to the ether oxygen, thus confirming the ether linkage.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Azetidine CH₂ (C2, C4) | 3.5 - 4.0 |

| Azetidine CH (C3) | 4.8 - 5.2 |

| Aromatic CH (Phenyl C2, C6) | 6.5 - 6.8 |

| Aromatic CH (Phenyl C4) | 6.6 - 6.9 |

| Azetidine NH | 1.5 - 2.5 (broad) |

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Azetidine C2, C4 | 45 - 55 |

| Azetidine C3 | 70 - 80 |

| Aromatic C4 | 100 - 110 |

| Aromatic C2, C6 | 105 - 115 |

| Aromatic C1 | 155 - 165 |

| Aromatic C3, C5 | 160 - 170 (with C-F coupling) |

Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Elucidating Reaction Pathways and Metabolites (in vitro)

High-Resolution Mass Spectrometry (HRMS) and tandem Mass Spectrometry (MS/MS) are powerful tools for determining the exact mass of this compound and for probing its fragmentation patterns. This information is vital for confirming the elemental composition and for postulating potential metabolic pathways in in vitro studies.

HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental formula (C₉H₉F₂NO). This is a critical step in the initial characterization of the compound.

MS/MS analysis involves the isolation of the molecular ion (or a prominent fragment ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a wealth of structural information. For this compound, key fragmentation pathways would likely involve the cleavage of the ether bond, leading to the formation of a 3,5-difluorophenoxy radical or cation and an azetidinyl cation. Another expected fragmentation would be the loss of the azetidine ring or parts of it from the molecular ion. The study of these fragmentation patterns can help in identifying potential metabolites in in vitro assays, where metabolic enzymes might introduce modifications such as hydroxylation on the aromatic ring or N-dealkylation of the azetidine ring.

| Predicted HRMS and Key MS/MS Fragments for this compound | |

| Species | Predicted m/z |

| [M+H]⁺ (Molecular Ion) | 186.0725 |

| [M - C₃H₅N]⁺ (Loss of azetidine) | 129.0143 |

| [C₆H₃F₂O]⁺ (Difluorophenoxy cation) | 129.0143 |

| [C₃H₆N]⁺ (Azetidinyl cation) | 56.0495 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Insights

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule and can offer insights into its conformational properties.

IR spectroscopy would be expected to show characteristic absorption bands for the various functional groups in this compound. Key expected absorptions include:

N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring.

C-H stretches: Aromatic C-H stretches appearing above 3000 cm⁻¹, and aliphatic C-H stretches from the azetidine ring appearing just below 3000 cm⁻¹.

C-O-C stretch: A strong, characteristic band for the aryl-alkyl ether linkage, typically in the 1200-1250 cm⁻¹ region.

C-F stretches: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹, arising from the carbon-fluorine bonds on the aromatic ring.

Aromatic C=C stretches: Several bands in the 1450-1600 cm⁻¹ region.

Raman spectroscopy , being particularly sensitive to non-polar bonds and symmetric vibrations, would provide complementary information. The symmetric breathing vibration of the difluorinated aromatic ring would be expected to give a strong Raman signal. The C-C stretching vibrations of the azetidine ring would also be observable. By comparing the IR and Raman spectra, a more complete vibrational analysis can be performed, potentially allowing for the identification of different conformers of the molecule in the solid state or in solution.

| Predicted Key Vibrational Frequencies for this compound | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (IR) | 3300 - 3500 |

| Aromatic C-H Stretch (IR, Raman) | 3000 - 3100 |

| Aliphatic C-H Stretch (IR, Raman) | 2850 - 2950 |

| Aromatic C=C Stretch (IR, Raman) | 1450 - 1600 |

| C-O-C Asymmetric Stretch (IR) | 1200 - 1250 |

| C-F Stretch (IR) | 1100 - 1400 |

X-ray Crystallography of Co-Crystals or Ligand-Bound Protein Complexes (if available)

While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging, this technique would provide the most definitive three-dimensional structural information. Should a suitable crystal be grown, X-ray crystallography would reveal precise bond lengths, bond angles, and the conformation of the molecule in the solid state. Of particular interest would be the planarity of the azetidine ring and the dihedral angle between the azetidine ring and the difluorophenyl ring.

In the absence of a single crystal of the compound itself, the formation of co-crystals with other molecules (co-formers) can be a viable strategy. Co-crystallization can facilitate the growth of diffraction-quality crystals and provide insights into the intermolecular interactions, such as hydrogen bonding involving the azetidine NH group and halogen bonding involving the fluorine atoms.

Furthermore, if this compound is being investigated as a potential ligand for a protein target, obtaining a crystal structure of the ligand-bound protein complex would be invaluable. This would not only confirm the binding mode of the ligand within the protein's active site but also reveal the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) that contribute to its binding affinity and selectivity.

Circular Dichroism (CD) Spectroscopy for Chiral Analysis and Conformational Preferences

The C3 carbon of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. While the synthesis may result in a racemic mixture, should the enantiomers be separated, Circular Dichroism (CD) spectroscopy would be a crucial technique for their characterization.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. Each enantiomer of this compound would produce a CD spectrum that is a mirror image of the other. The electronic transitions of the difluorophenyl chromophore, perturbed by the chiral environment of the azetidine ring, would give rise to characteristic CD signals (Cotton effects).

Beyond confirming the chirality, CD spectroscopy can also provide information about the conformational preferences of the molecule in solution. Changes in the solvent or temperature can lead to changes in the conformational equilibrium, which would be reflected in the CD spectrum. This can be particularly useful for studying the flexibility of the molecule and how its conformation might adapt upon binding to a biological target.

Future Perspectives and Unaddressed Research Avenues for 3 3,5 Difluoro Phenoxy Azetidine

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The development of robust and versatile synthetic routes is paramount for the thorough investigation of any promising chemical scaffold. While methods for the synthesis of 3-aryloxyazetidines exist, future research should focus on novel methodologies that offer enhanced efficiency, scalability, and the ability to generate a diverse range of analogs.

Future synthetic strategies could explore:

Advanced Cycloaddition Reactions: Investigating novel [2+2] and [3+1] cycloaddition strategies could provide more direct and stereocontrolled access to the azetidine (B1206935) core. nih.gov The use of innovative catalysts and reaction conditions may improve yields and reduce the need for extensive protecting group manipulations.

Ring-Expansion Strategies: Methodologies involving the expansion of three-membered rings, such as aziridines, offer an alternative and potentially more efficient route to functionalized azetidines. nih.gov

Late-Stage Functionalization: Developing methods for the late-stage functionalization of the 3-(3,5-Difluoro-phenoxy)-azetidine scaffold would be highly valuable. This would allow for the rapid generation of a library of analogs with diverse substituents on both the phenoxy and azetidine rings, facilitating comprehensive structure-activity relationship (SAR) studies.

Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization for the synthesis of azetidine derivatives. nih.gov

A diversity-oriented synthesis (DOS) approach, which aims to create structurally diverse molecules, could be particularly beneficial. nih.gov By combining different building blocks and synthetic pathways, a wide range of analogs of this compound could be generated for biological screening.

Development of Advanced Computational Models for More Accurate Prediction of Biological Outcomes

In silico methods are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby guiding synthetic efforts. For this compound, the development of more sophisticated computational models is a key future direction.

Key areas for development include:

Machine Learning and Artificial Intelligence: Utilizing machine learning algorithms to develop quantitative structure-activity relationship (QSAR) models can help predict the biological activity of novel analogs. researchgate.net These models can be trained on existing experimental data to identify key structural features that correlate with desired biological effects.

Quantum Mechanics (QM)-Based Methods: QM methods can provide a more accurate description of the electronic structure and reactivity of this compound, aiding in the understanding of its interactions with biological targets at an atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its binding to target proteins, providing insights into the stability of the ligand-protein complex and the key interactions that govern binding affinity.

These advanced computational approaches will not only accelerate the discovery of new potent analogs but also provide a deeper understanding of their mechanism of action.

Identification of Novel Biological Targets Responsive to Azetidine-Based Scaffolds

While some biological targets for azetidine-based compounds have been identified, a vast landscape of potential targets remains to be explored. A crucial future endeavor will be the systematic identification of novel biological targets that are modulated by this compound and its derivatives.

Promising research avenues include:

Target Deconvolution Studies: For compounds that show interesting phenotypic effects in cell-based assays, target deconvolution techniques such as chemical proteomics and affinity chromatography can be used to identify their direct molecular targets.

Screening against Diverse Target Classes: Broad-based screening of this compound and its analogs against a wide range of biological targets, including enzymes, receptors, and ion channels, could reveal unexpected activities.

Focus on Emerging Drug Targets: Research has shown that azetidine-based compounds can inhibit targets such as Signal Transducer and Activator of Transcription 3 (STAT3) and the receptor tyrosine kinase MerTK. nih.govbohrium.comacs.org Future studies could investigate the potential of this compound to modulate other members of these protein families or other emerging cancer targets.

The identification of novel targets will open up new therapeutic possibilities for this chemical class.

Integration with Systems Biology and Proteomics Approaches for Deeper Mechanistic Insights (in vitro)

To fully understand the biological effects of this compound, it is essential to move beyond single-target interactions and embrace a more holistic, systems-level perspective. The integration of proteomics and systems biology approaches in in vitro studies represents a significant future direction.

This can be achieved through:

Expression Proteomics: By comparing the protein expression profiles of cells treated with and without the compound, it is possible to identify proteins and pathways that are significantly altered. nih.gov This can provide clues about the compound's mechanism of action and potential off-target effects. For instance, studies on other azetidin-2-one (B1220530) derivatives have shown changes in the expression of genes related to apoptosis and cytoskeleton remodeling. nih.gov

Interaction Proteomics: Techniques such as co-immunoprecipitation coupled with mass spectrometry can be used to identify the proteins that interact with the primary biological target of this compound, revealing the broader signaling network in which it operates. nih.gov

Computational Systems Biology: The data generated from proteomics experiments can be integrated into computational models of cellular networks to simulate the effects of the compound and generate testable hypotheses about its mechanism of action. researchgate.net

These approaches will provide a more comprehensive understanding of the cellular response to this compound, moving beyond a linear, one-target-one-effect model.

Opportunities for Scaffold Hopping, Bioisosteric Replacement, and Combinatorial Chemistry Approaches

To expand the chemical space around this compound and optimize its drug-like properties, scaffold hopping, bioisosteric replacement, and combinatorial chemistry are powerful strategies. researchgate.net

Future research in this area should focus on:

Scaffold Hopping: This involves replacing the central azetidine or phenoxy ring with other structurally distinct but functionally similar scaffolds. nih.govresearchgate.net This can lead to the discovery of novel chemotypes with improved properties, such as enhanced potency, selectivity, or better pharmacokinetic profiles, while also providing opportunities for new intellectual property. nih.govresearchgate.net

Bioisosteric Replacement: This strategy involves the substitution of specific atoms or functional groups with others that have similar physical or chemical properties. researchgate.net For example, the difluoro-phenoxy group could be replaced with other halogenated or non-halogenated aromatic or heteroaromatic rings to modulate potency and selectivity. Similarly, the azetidine ring could be replaced with other small, strained heterocycles.

Combinatorial Chemistry: The development of a combinatorial library based on the this compound scaffold would enable the rapid synthesis and screening of a large number of analogs. nih.gov This high-throughput approach can accelerate the identification of lead compounds with desirable biological activities.

These medicinal chemistry strategies will be instrumental in the evolution of this compound from a promising scaffold to a clinically viable drug candidate.

Data Tables

Table 1: Potential Research Directions for this compound

| Research Area | Specific Focus | Expected Outcome |

| Novel Synthesis | Advanced cycloadditions, ring-expansions, late-stage functionalization | Increased efficiency, diversity, and scalability of synthesis |

| Computational Modeling | Machine learning, QM methods, MD simulations | Accurate prediction of biological activity and mechanism of action |

| Target Identification | Target deconvolution, broad-based screening | Discovery of novel biological targets and therapeutic applications |

| Systems Biology | Proteomics, interaction mapping, computational modeling | Deeper understanding of the compound's cellular effects |

| Medicinal Chemistry | Scaffold hopping, bioisosteric replacement, combinatorial chemistry | Optimization of drug-like properties and discovery of novel analogs |

Table 2: Examples of Azetidine-Based Compounds and Their Biological Targets

| Compound Class | Example Target | Therapeutic Area | Reference |

| Azetidine-2-carboxamides | STAT3 | Cancer | nih.govacs.org |

| Azetidine-benzoxazoles | MerTK | Cancer | bohrium.com |

| Azetidin-2-ones | Tubulin | Cancer | nih.gov |

Q & A

Q. What are the recommended synthetic routes for 3-(3,5-difluorophenoxy)azetidine, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions between azetidine derivatives and fluorinated aryl electrophiles. For example, a β-O-4 type model compound with a 3,5-difluorophenoxyl group was synthesized via alkaline oxidative conditions, where the fluorine atoms act as tracers for degradation analysis . To optimize yields:

Q. How should researchers characterize the purity and structural integrity of 3-(3,5-difluorophenoxy)azetidine?

Key characterization methods include:

- NMR Spectroscopy : , , and NMR to confirm substitution patterns and fluorine integration. For instance, NMR can resolve split signals from the 3,5-difluoro substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., CHFNO requires m/z ≈ 200.06) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How does the 3,5-difluorophenoxy group influence the compound’s stability under oxidative or alkaline conditions?

The 3,5-difluorophenoxy moiety enhances electron-withdrawing effects, increasing susceptibility to nucleophilic attack. In alkaline oxidative treatments (e.g., with 4-hydroxy-3-methoxybenzyl alcohol), active oxygen species (AOS) degrade the side chain, liberating 3,5-difluorophenol (DFPh) as a tracer . Key considerations:

Q. What strategies are effective for resolving contradictions in reaction outcomes during azetidine functionalization?

Contradictions often arise from competing reaction pathways (e.g., ring-opening vs. substitution). Mitigation strategies:

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic substitutions .

- Temperature Control : Lower temperatures (−20°C to 0°C) suppress side reactions like azetidine ring dimerization .

- Additive Screening : Chelating agents (e.g., EDTA) can minimize metal-catalyzed side reactions .

Q. How can 3-(3,5-difluorophenoxy)azetidine be utilized as a building block in drug discovery?

The compound’s rigid azetidine core and fluorine atoms enhance metabolic stability and binding affinity. Applications include:

- Kinase Inhibitors : Incorporate into scaffolds targeting ATP-binding pockets (e.g., via Suzuki-Miyaura coupling with boronic acids) .

- PROTACs : Functionalize the azetidine nitrogen for E3 ligase recruitment .

- Pharmacokinetic Optimization : Fluorine atoms improve lipophilicity (logP) and blood-brain barrier penetration .

Q. What mechanistic insights explain the compound’s reactivity in photoredox catalysis?

Radical strain-release photocatalysis leverages the azetidine ring’s high ring strain (≈25 kcal/mol). Under blue light, photocatalysts (e.g., Ir(III)) generate azetidinyl radicals, enabling C(sp)-H functionalization. For example, Maetani et al. achieved C–H arylation using aryl halides and a Ni co-catalyst . Key parameters:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.